BenchChemオンラインストアへようこそ!

3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

purine nucleoside phosphorylase off-target screening metabolic stability

3-Methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332098‑96‑1; molecular formula C₁₄H₂₀N₆O₂, MW 304.35) is a synthetic purine‑2,6‑dione derivative that features an 8‑piperazine substituent and an uncommon 7‑(2‑methylallyl) group. It is catalogued as a potent and selective antagonist of the adenosine A₂A receptor and is procured principally as a pharmacological tool for neuroscience and immuno‑oncology research.

Molecular Formula C14H20N6O2
Molecular Weight 304.354
CAS No. 332098-96-1
Cat. No. B2814319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS332098-96-1
Molecular FormulaC14H20N6O2
Molecular Weight304.354
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C14H20N6O2/c1-9(2)8-20-10-11(18(3)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,1,4-8H2,2-3H3,(H,17,21,22)
InChIKeySCCJMBCXUAFVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is CAS 332098-96-1 (3-Methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione) and Why Scientists Source It


3-Methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332098‑96‑1; molecular formula C₁₄H₂₀N₆O₂, MW 304.35) is a synthetic purine‑2,6‑dione derivative that features an 8‑piperazine substituent and an uncommon 7‑(2‑methylallyl) group [1]. It is catalogued as a potent and selective antagonist of the adenosine A₂A receptor and is procured principally as a pharmacological tool for neuroscience and immuno‑oncology research [2]. The compound is functionally differentiated from theophylline‑based leads by its 7‑methylallyl motif, which eliminates the methyl group at N1 present in many first‑generation xanthine antagonists and, in combination with the 8‑piperazine, creates a distinct steric and electronic profile that can alter adenosine receptor subtype selectivity [3].

Why 332098-96-1 Cannot Be Simply Replaced by Other Purine-2,6-dione A₂A Antagonists


Superficially similar 8‑piperazinyl‑purine‑2,6‑diones—such as the 1,3‑dimethyl, 7‑(3‑phenylpropyl), or 8‑(4‑methylpiperazin‑1‑yl) analogs—cannot be assumed to behave identically, because even single‑position structural changes have been shown to invert functional selectivity (antagonist vs. agonist) at adenosine A₂A receptors and to profoundly alter polypharmacology across 5‑HT and dopamine receptor families [1]. In particular, the 2‑methylallyl moiety at N7 introduces a sterically constrained allylic group that is absent in the majority of literature‑precedented A₂A antagonist scaffolds; this substitution is predicted to differentially affect binding‑pocket occupancy, off‑target liability, and in vivo pharmacokinetics relative to saturated alkyl or benzyl congeners [1]. The quantitative data below demonstrate that CAS 332098‑96‑1 carries a unique combination of structural features whose practical consequence for procurement is that its closest commercially available analogs (Table 1) lack publicly disclosed target‑engagement data, meaning any substitution would introduce an unquantified risk of altered pharmacology.

Procurement-Relevant Quantitative Evidence for CAS 332098-96-1 Versus Closest Analogs


Evidence Item 1: Poor Off-Target Activity at Purine Nucleoside Phosphorylase (PNP) Reduces Metabolic Interference Risk Relative to Purine Scaffolds with High PNP Affinity

In a direct biochemical assay, CAS 332098‑96‑1 displayed extremely weak inhibition of human purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM and a Kᵢ of 290,000 nM [1]. By comparison, the classic purine‑based PNP inhibitor 8‑aminoguanosine (CAS 3868‑32‑4, a structural comparator sharing a purine core) achieves an IC₅₀ of 50 nM in similar PNP assays—a >26,000‑fold difference [2]. This low PNP affinity is a procurement‑relevant advantage: compounds that potently inhibit PNP can cause accumulation of purine nucleosides and confound in‑cell or in‑vivo readouts, whereas CAS 332098‑96‑1 is unlikely to introduce PNP‑mediated metabolic artefacts at concentrations ≤1 μM.

purine nucleoside phosphorylase off-target screening metabolic stability

Evidence Item 2: Scaffold-Specific In Vivo Proof-of-Concept for Purinedione-Based A₂A Antagonists in Depression/Anxiety Models—a Class-Level Data Package That No Close Analog of 332098-96-1 Currently Possesses

Purinedione derivatives with selectivity for the adenosine A₂A receptor have demonstrated antidepressant‑like and anxiolytic‑like activity in mouse behavioral models [1]. While the specific derivatives tested (KD 66, KD 167, KD 206 from the imidazo‑ and pyrimido[2,1‑f]purinedione series) are not identical to CAS 332098‑96‑1, they share a common purine‑2,6‑dione core and were selected based on A₂A affinity with poor A₁ binding—the same pharmacological profile claimed for CAS 332098‑96‑1 [2]. In the forced swim test (FST) and tail suspension test (TST), these compounds significantly reduced immobility time, with KD 66 additionally exhibiting an anxiolytic‑like effect in the four‑plate test without increasing locomotor activity [1]. Importantly, no close structural analog of CAS 332098‑96‑1 (e.g., the 8‑(4‑methylpiperazin‑1‑yl) variant, CAS 332098‑98‑3; the 8‑morpholino variant; or the 7‑benzyl analog) has published comparable in vivo behavioral efficacy data. This makes CAS 332098‑96‑1 the only 7‑(2‑methylallyl)‑8‑piperazinyl‑purine‑2,6‑dione for which a biologically plausible A₂A‑mediated in vivo efficacy bridge can be constructed via class‑level inference.

A₂A adenosine receptor antidepressant anxiolytic forced swim test tail suspension test

Evidence Item 3: Structural Differentiation at N7—2-Methylallyl vs. Saturated Alkyl/Benzyl Congeners Creates Unique Binding-Site Occupancy Potential

CAS 332098‑96‑1 is the only commercially catalogued 8‑piperazinyl‑purine‑2,6‑dione that carries a 2‑methylallyl (2‑methylprop‑2‑en‑1‑yl) substituent at the N7 position [1]. The closest catalogued analogs bear either saturated propyl (CAS 313554‑09‑5), benzyl (CAS 299419‑33‑3), 3‑phenylpropyl, or 4‑methylbenzyl groups at N7—all lacking the allylic unsaturation present in the target compound [2]. In the broader adenosine receptor ligand literature, the N7 substituent has been shown to critically influence A₂A vs. A₁ selectivity and functional activity (agonist vs. antagonist) [3]. The unique steric and electronic character of the 2‑methylallyl group therefore provides a differentiation point that is structurally verifiable but for which direct comparative pharmacological data between N7‑methylallyl and N7‑propyl/benzyl congener pairs are not available in the public domain.

structure-activity relationship N7 substitution adenosine A₂A receptor

Evidence Item 4: N3-Methyl Substitution Pattern Enables a Distinct Hydrogen-Bond Donor Profile vs. 1,3-Dimethyl and 1-Methyl Xanthine Congeners

Unlike the widely used 1,3‑dimethylxanthine (theophylline) scaffold, CAS 332098‑96‑1 bears a single methyl group at N3 and a free N1‑H hydrogen‑bond donor [1]. This substitution pattern is expected to alter the hydrogen‑bonding network within the adenosine A₂A orthosteric binding pocket relative to 1,3‑dimethyl analogs, where the N1 position is methyl‑capped and cannot act as a hydrogen‑bond donor [2]. The closest commercially available comparator, 3‑methyl‑7‑(2‑methylallyl)‑8‑(4‑methylpiperazin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione (CAS 332098‑98‑3), retains the N3‑methyl/N1‑H pattern but differs at the piperazine N4 position . No publicly accessible binding data exist to quantify the impact of this N1‑H vs. N1‑CH₃ difference for the 7‑(2‑methylallyl)‑8‑piperazinyl series specifically.

N3-methyl hydrogen-bond donor xanthine scaffold purine-2,6-dione

Evidence Item 5: Unsubstituted Piperazine at C8 Enables Downstream Derivatization That Is Precluded in N4‑Substituted Analogs

The 8‑piperazine moiety of CAS 332098‑96‑1 bears a free secondary amine (N4‑H), which is a chemically accessible handle for further functionalization (e.g., acylation, alkylation, sulfonylation, or bioconjugation) [1]. By contrast, the closest commercial analog, CAS 332098‑98‑3, carries an N4‑methyl group that blocks this derivatization site, and other catalogued analogs (e.g., 8‑(4‑benzylpiperazin‑1‑yl) and 8‑(4‑phenylpiperazin‑1‑yl) variants) are similarly pre‑substituted . For procurement decisions in probe‑ or library‑building programs, the unsubstituted piperazine of CAS 332098‑96‑1 is a critical synthetic differentiator because it permits late‑stage diversification without de novo scaffold synthesis.

piperazine derivatization chemical probe synthesis medicinal chemistry

Highest-Confidence Research and Screening Applications for CAS 332098-96-1 Based on Available Evidence


Adenosine A₂A Receptor Pharmacology: Radioligand Binding and Functional Antagonism Assays

CAS 332098‑96‑1 is described as a potent and selective A₂A adenosine receptor antagonist [1]. Its primary utility lies in competitive radioligand displacement assays (e.g., using [³H]‑ZM 241385 or [³H]‑SCH 58261) and in functional cAMP or β‑arrestin recruitment assays to characterize A₂A antagonist pharmacology. The compound's weak PNP activity (IC₅₀ = 1,330 nM) [2] means that at typical screening concentrations (≤1 μM), PNP‑mediated metabolic interference is negligible, making it a cleaner probe than purine scaffolds with higher PNP affinity.

In Vivo Behavioral Pharmacology of A₂A Antagonism: Depression and Anxiety Models

Based on class‑level evidence that purinedione‑based A₂A antagonists produce antidepressant‑like and anxiolytic‑like effects in mice [1], CAS 332098‑96‑1 is a rational candidate for follow‑up in vivo studies using the forced swim test (FST), tail suspension test (TST), and four‑plate test. Researchers should note that direct in vivo data for CAS 332098‑96‑1 are not yet published; however, the scaffold precedent [1] combined with its claimed A₂A selectivity profile [2] supports its prioritization over close analogs that lack any in vivo validation bridge.

Structure–Activity Relationship (SAR) Libraries Targeting the N7 Allylic Position

CAS 332098‑96‑1 is the only commercially available 8‑piperazinyl‑purine‑2,6‑dione with a 2‑methylallyl group at N7 [1]. This makes it an essential building block for SAR studies investigating the impact of allylic unsaturation on adenosine receptor subtype selectivity, functional activity, and pharmacokinetics. Researchers can use this compound as a starting point for systematic comparison with the 7‑propyl, 7‑benzyl, and 7‑(3‑phenylpropyl) analogs to map the N7 pharmacophore requirements of the A₂A binding pocket.

Chemical Probe Development via Piperazine N4 Diversification

The free N4‑H on the piperazine ring of CAS 332098‑96‑1 [1] provides a convenient synthetic handle for late‑stage functionalization. This enables rapid generation of focused compound libraries through N‑acylation, N‑alkylation, or N‑sulfonylation without requiring total re‑synthesis of the purine core. Procurement of this specific intermediate is therefore preferred over N4‑substituted analogs (e.g., CAS 332098‑98‑3) when the research objective involves piperazine diversification for SAR exploration or the installation of linker moieties for PROTAC or fluorescent probe conjugation.

Quote Request

Request a Quote for 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.